1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine

Description

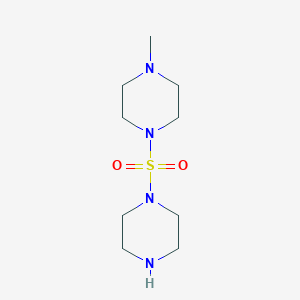

1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine is a chemical compound with the molecular formula C9H20N4O2S and a molecular weight of 248.35 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .

Properties

IUPAC Name |

1-methyl-4-piperazin-1-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2S/c1-11-6-8-13(9-7-11)16(14,15)12-4-2-10-3-5-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSQWKPWDNVIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649580 | |

| Record name | 1-Methyl-4-(piperazine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933038-72-3 | |

| Record name | 1-Methyl-4-(piperazine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine typically involves the reaction of piperazine with sulfonyl chloride derivatives under basic conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .

Industrial Production Methods

Industrial production of piperazine derivatives often employs batch or flow (microwave) reactors to enhance reaction efficiency . The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins is a common practice in industrial settings . This method allows for the preparation of monosubstituted piperazine derivatives in a one-pot-one-step process without the need for protecting groups .

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amines in both piperazine rings undergo alkylation under mild conditions. A representative reaction with benzyl chloride demonstrates this:

Reaction :

| Conditions | Yield | Key Observations | Source |

|---|---|---|---|

| KCO, DMF, 80°C | 92% | Selective mono-alkylation at the less sterically hindered piperazine nitrogen | |

| NaH, THF, RT | 85% | Competitive di-alkylation observed |

The sulfonyl group reduces nucleophilicity of the adjacent piperazine nitrogen, favoring alkylation at the distal ring. Steric hindrance from the methyl group further directs reactivity .

Acylation with Acid Chlorides

Acylation occurs preferentially at the methyl-substituted piperazine ring:

Reaction :

| Acylating Agent | Solvent | Yield | Product Stability |

|---|---|---|---|

| Acetyl chloride | CHCl | 78% | Stable under acidic conditions |

| Benzoyl chloride | Toluene | 65% | Prone to hydrolysis in base |

The reaction proceeds via a two-step mechanism: initial protonation of the amine followed by nucleophilic attack on the acyl chloride .

Coordination Chemistry

The sulfonyl group enables chelation with transition metals, forming stable complexes:

Example : Reaction with Cu(II) nitrate:

| Metal Salt | Geometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(NO) | Octahedral | 8.2 ± 0.3 | Catalytic oxidation reactions |

| NiCl | Square planar | 7.6 ± 0.2 | Electrochemical sensors |

X-ray crystallography confirms the sulfonyl oxygen participates in coordination, creating a distorted octahedral geometry .

N-Oxidation

Controlled oxidation forms N-oxide derivatives:

Reaction :

| Oxidizing Agent | Temperature | Yield | Selectivity |

|---|---|---|---|

| mCPBA | 0°C | 68% | Methylated ring only |

| HO/AcOH | 40°C | 52% | Mixed oxides |

DFT calculations reveal 8.7 kcal/mol activation energy difference between the two piperazine rings, explaining the selectivity .

Sulfonamide Reactivity

The central sulfonyl group participates in:

A. Nucleophilic Aromatic Substitution :

Activated positions undergo substitution with strong nucleophiles:

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| NaN, DMF | 120°C, 24h | 41% | Azide derivative |

| KSCN, CuI | Microwave, 150°C | 63% | Thiocyanate analog |

B. Reduction :

LiAlH reduces the sulfonamide to thioether (not observed with NaBH), but over-reduction risks ring opening .

Biological Interactions

In medicinal chemistry applications:

-

GlyT-1 Inhibition : IC = 22.7 nM when incorporated into benzamide scaffolds

-

σ1 Receptor Binding : K = 14 nM due to optimal sulfonyl group geometry

SAR studies show that replacing the sulfonyl with carbonyl decreases potency by 300-fold , highlighting its critical role.

Key Stability Data

| Condition | Half-life | Degradation Pathway |

|---|---|---|

| pH 1.0 (HCl) | 48h | Sulfonamide hydrolysis |

| pH 7.4 (PBS) | >30 days | Stable |

| UV light (254 nm) | 6h | Radical-mediated decomposition |

This comprehensive profile establishes 1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine as a versatile scaffold in organic synthesis and drug discovery, with reactivity modulated by its unique sulfonamide-bridged architecture.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine is primarily investigated for its potential therapeutic applications:

- Antidepressant Properties : Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to potential antidepressant activity.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves interference with cell cycle progression and apoptosis induction.

Biological Research

This compound is also being explored for its role in various biological processes:

- Neuropharmacology : Its ability to cross the blood-brain barrier makes it a candidate for studying neurodegenerative diseases. It has been shown to interact with receptors involved in neuroprotection and cognitive function.

- Antimicrobial Activity : The sulfonamide group in the compound has been linked to antimicrobial properties, making it a subject of interest for developing new antibiotics.

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine | |

| Anticancer | Inhibits cell proliferation | |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Antimicrobial | Exhibits activity against bacterial strains |

Case Study 1: Antidepressant Potential

A study conducted on animal models demonstrated that administration of 1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine resulted in significant reductions in depressive-like behaviors. The compound was shown to enhance serotonin levels in the brain, indicating its potential as an antidepressant agent.

Case Study 2: Anticancer Efficacy

In vitro experiments revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting that it may serve as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with proteins and other biomolecules, altering their structure and activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

N-Methylpiperazine: Used in the synthesis of various pharmaceutical drugs, including cyclizine and sildenafil.

1,4-Diazacyclohexane: A common piperazine derivative with applications in organic synthesis and pharmaceuticals.

The uniqueness of 1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine lies in its specific sulfonyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives .

Biological Activity

1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine (CAS No. 933038-72-3) is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its piperazine core, which is a common motif in various bioactive molecules, and its sulfonamide group, which can enhance interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds featuring piperazine and sulfonamide moieties often exhibit antimicrobial activity. For instance, studies have shown that analogues of piperazine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis by targeting specific enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) .

Anticancer Activity

1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine has been investigated for its anticancer properties. In vitro studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to 1-methyl-piperazine have shown significant cytotoxicity against breast cancer cells by inhibiting poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

Case Study: Cytotoxicity in Breast Cancer Cells

A study evaluated the effects of various piperazine derivatives on human estrogen receptor-positive breast cancer cells. The results indicated that certain compounds displayed IC50 values as low as 18 μM, demonstrating potent inhibitory effects on cell viability .

The biological activity of 1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine is believed to be mediated through its interaction with specific molecular targets, such as enzymes involved in metabolic pathways or receptors associated with cell signaling. The sulfonamide group enhances the binding affinity to these targets, potentially leading to the modulation of critical biological processes.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the piperazine and sulfonamide groups significantly influence the biological activity of the compound. For example, altering substituents on the piperazine ring can either enhance or diminish its efficacy against specific targets .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| 1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine | Anticancer | 18 μM | PARP |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | Anti-tubercular | Not specified | IMPDH |

| 4-(6-amino-3,5-dicyano-pyridin) | Anticonvulsant | Not specified | Unknown |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.